molecular formula C17H13N3O2S B2427035 N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide CAS No. 1171861-01-0

N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide

Cat. No.: B2427035
CAS No.: 1171861-01-0
M. Wt: 323.37
InChI Key: BVYHNMIDVUYIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a synthetic organic compound that features a unique combination of furan, indole, and thiazole moieties. These structural components are often found in bioactive molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone.

    Indole Attachment: Coupling the indole moiety to the thiazole ring through a palladium-catalyzed cross-coupling reaction.

    Furan Attachment: Introducing the furan moiety via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indole moiety can be reduced under specific conditions to form indoline derivatives.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the indole moiety could produce indoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving furan, indole, and thiazole moieties.

    Medicine: Potential therapeutic applications due to its bioactive structural components.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide: can be compared with other compounds containing furan, indole, or thiazole moieties.

    Furan-2-ylmethyl derivatives: Known for their aromatic properties and reactivity.

    Indole derivatives: Widely studied for their biological activity.

    Thiazole derivatives: Important in medicinal chemistry for their therapeutic potential.

Uniqueness

The uniqueness of this compound lies in its combination of three bioactive moieties, which might confer unique biological activities and chemical reactivity compared to compounds containing only one or two of these moieties.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c21-16(18-9-12-5-3-7-22-12)15-10-23-17(20-15)14-8-11-4-1-2-6-13(11)19-14/h1-8,10,19H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYHNMIDVUYIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.